molecular formula C20H24N2O3 B2585879 N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1211846-14-8

N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2585879
CAS RN: 1211846-14-8
M. Wt: 340.423
InChI Key: ZBXPKOPAYJQSDZ-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings (one phenyl and one 3,4-dimethoxybenzyl) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4-dimethoxybenzyl group and the phenyl group are likely to contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group (-CONH2) is typically reactive, and the compound might undergo reactions like hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated methods for synthesizing compounds with structures similar to N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide, focusing on their antimicrobial activities and potential for further medicinal chemistry applications. For instance, compounds derived from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have been studied for their anti-microbial properties and characterized using various analytical techniques (Spoorthy et al., 2021).

Chemical Stability and Enzymatic Hydrolysis

  • Investigations into the chemical stability and enzymatic hydrolysis of N-acyl derivatives of benzamide, which share a functional group similarity with this compound, have provided insights into their potential as prodrug forms. Such studies assess the suitability of these compounds for use in drug development, focusing on their stability in aqueous solutions and susceptibility to enzymatic breakdown (Kahns & Bundgaard, 1991).

Biological Evaluation as Potential Anticancer Agents

  • The structural motifs present in this compound have been explored in the synthesis of ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives. These compounds have shown cytotoxic effects against breast cancer cell lines, highlighting their potential as anticancer agents. The biological evaluation includes IC50 determination and oxidative damage studies, indicating the therapeutic promise of these compounds (Butler et al., 2013).

Polyamide Synthesis and Properties

  • Polyamides containing structures related to this compound have been synthesized and characterized for their solubility, thermal stability, and potential applications in material science. Such studies contribute to the development of new materials with specific physical properties, such as thermal resistance and solubility in polar solvents (Hsiao et al., 2000).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry, given the known biological activity of many pyrrolidine derivatives .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-8-15(12-19(18)25-2)13-21-20(23)22-11-10-17(14-22)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXPKOPAYJQSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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